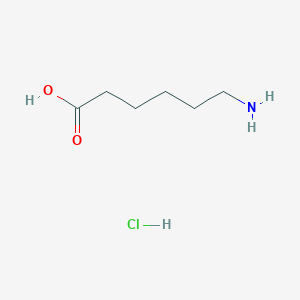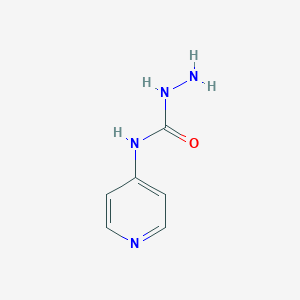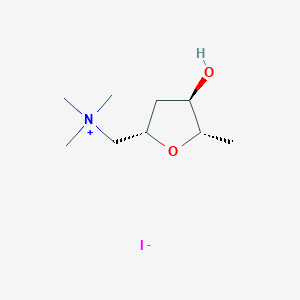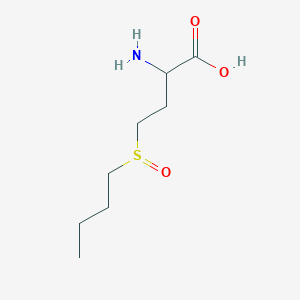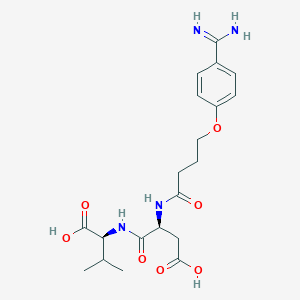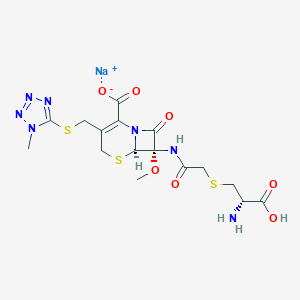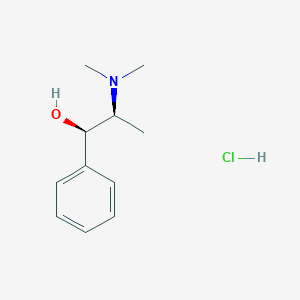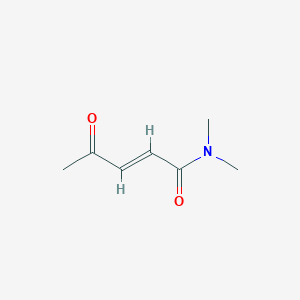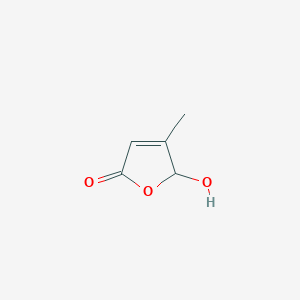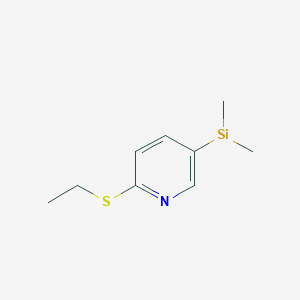
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of pyridine, which is a heterocyclic organic compound commonly used in the pharmaceutical industry. The addition of dimethylsilyl and ethylthio groups to the pyridine ring enhances its chemical stability and makes it suitable for various applications.
Wirkmechanismus
The mechanism of action of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) is not well understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. Its chemical stability and ability to form strong bonds with biological targets make it a promising candidate for drug development.
Biochemische Und Physiologische Effekte
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor properties. Its ability to interact with biological targets makes it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) has several advantages for lab experiments. Its chemical stability and ability to form strong bonds with biological targets make it an ideal candidate for drug development. However, its synthesis can be challenging, and it is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI). One potential area of research is the development of new drugs and materials using this compound as a building block. Another area of research is the elucidation of its mechanism of action and the identification of its biological targets. Additionally, the development of new synthesis methods and techniques for the purification of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) involves the reaction of pyridine with dimethylchlorosilane and ethanethiol. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. Its unique chemical properties make it an ideal candidate for the development of new drugs and materials.
Eigenschaften
CAS-Nummer |
140687-67-8 |
|---|---|
Produktname |
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) |
Molekularformel |
C9H14NSSi |
Molekulargewicht |
196.37 g/mol |
InChI |
InChI=1S/C9H14NSSi/c1-4-11-9-6-5-8(7-10-9)12(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
MWYRSDYICGSLPL-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C=C1)[Si](C)C |
Kanonische SMILES |
CCSC1=NC=C(C=C1)[Si](C)C |
Synonyme |
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
